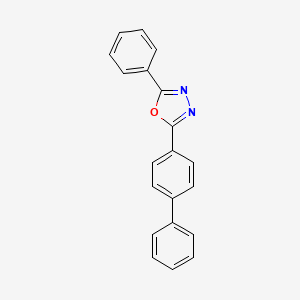

2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole

Description

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Advanced Materials Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are of paramount importance in both medicinal chemistry and materials science. ijpsr.com In medicine, these scaffolds are integral to the structure of numerous pharmaceuticals, owing to their ability to engage in various biological interactions. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces diverse functionalities and electronic properties, enabling these molecules to bind to biological targets with high specificity. nih.gov

In the realm of advanced materials science, heterocyclic compounds are utilized for their unique electronic and photophysical properties. nih.gov They are key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. chemimpex.com Their structural versatility allows for the fine-tuning of properties such as charge transport, luminescence, and thermal stability. chemimpex.com

Overview of the 1,3,4-Oxadiazole (B1194373) Nucleus as a Versatile Pharmacophore and Functional Moiety

The 1,3,4-oxadiazole ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is a prominent pharmacophore and a versatile functional moiety. rroij.com Its unique electronic structure, characterized by an N=C-O linkage, imparts a range of desirable properties. nih.gov In medicinal chemistry, the 1,3,4-oxadiazole ring is often employed as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles of drug candidates. nih.govnih.gov Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. longdom.orglongdom.org

Beyond its medicinal applications, the 1,3,4-oxadiazole nucleus is a crucial building block in materials science. nih.gov Its electron-deficient nature makes it an excellent component for electron-transporting materials (ETMs) in OLEDs. acs.org The rigid and planar structure of the oxadiazole ring facilitates molecular packing and charge mobility, contributing to the efficiency and longevity of electronic devices. semanticscholar.org

Historical Context and Evolution of Research on 2,5-Disubstituted-1,3,4-Oxadiazoles

Research into 2,5-disubstituted-1,3,4-oxadiazoles has a rich history, with significant advancements made over the past few decades. nih.gov Early investigations focused on the synthesis and characterization of these compounds, establishing fundamental methodologies for their preparation. organic-chemistry.org A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines using various reagents like phosphorus oxychloride or sulfuric acid. mdpi.com Another prevalent method is the oxidative cyclization of N-acylhydrazones. organic-chemistry.org

The evolution of research in this area has been driven by the discovery of the diverse applications of these compounds. The recognition of their broad biological activities spurred extensive efforts in medicinal chemistry to synthesize and screen novel derivatives for therapeutic potential. nih.govnih.gov In parallel, the burgeoning field of organic electronics identified the potential of 2,5-disubstituted-1,3,4-oxadiazoles as high-performance materials, leading to in-depth studies of their photophysical and electronic properties. acs.org

Research Scope and Focus on 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) and its Analogs

This article focuses specifically on 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, commonly known as PBD, and its related analogs. PBD has garnered significant attention due to its exceptional properties and wide-ranging applications. chemimpex.com It is a white, powdered solid with a melting point of 167-169 °C. sigmaaldrich.com

PBD is particularly renowned for its use as an electron transport material in OLEDs. acs.orgsemanticscholar.org Its molecular structure, featuring a biphenyl (B1667301) group and a phenyl group attached to the 1,3,4-oxadiazole core, provides excellent thermal stability and efficient charge transport capabilities. chemimpex.com The introduction of a separate electron transport layer containing PBD in OLEDs has been shown to increase their efficiency by orders of magnitude. acs.org

Furthermore, PBD and its derivatives are utilized as scintillators in radiation detection. wikipedia.orgtandfonline.com For instance, a derivative known as butyl-PBD is employed in liquid scintillator neutrino detectors. wikipedia.org The compound's ability to emit fluorescent light upon exposure to ionizing radiation makes it valuable in this field. wikipedia.org

The photophysical properties of PBD have been extensively studied. In solution, it exhibits strong absorption in the UV region and emits fluorescence with a high quantum yield. wikipedia.org The behavior of PBD in thin films, such as Langmuir-Blodgett films, has also been investigated to understand its aggregation behavior and its impact on electronic properties. wordpress.com

Interactive Data Table: Properties of PBD

| Property | Value | Source |

| IUPAC Name | 2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole | chemspider.com |

| CAS Number | 852-38-0 | sigmaaldrich.com |

| Molecular Formula | C₂₀H₁₄N₂O | sigmaaldrich.com |

| Molecular Weight | 298.34 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 167-169 °C | sigmaaldrich.com |

| Electron Affinity (EA) | 2.16 eV | acs.org |

| Ionization Potential (IP) | 6.06 eV | acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-5-(4-phenylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAXWOOEPJQXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061213 | |

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Aldrich MSDS] | |

| Record name | 1,3,4-Oxadiazole, 2-(1,1'-biphenyl)-4-yl-5-phenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

852-38-0 | |

| Record name | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 852-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BIPHENYL-4-YL-5-PHENYL-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US7R82695E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity and Structure Function Relationship Studies of 2 4 Biphenylyl 5 Phenyl 1,3,4 Oxadiazole Derivatives

Methodological Approaches to Structure-Activity Relationship (SAR) Elucidation

SAR studies for 1,3,4-oxadiazole (B1194373) derivatives systematically explore how chemical structure correlates with biological activity. The modification of the substituents at the 2 and 5 positions of the oxadiazole ring is a primary strategy, as these sites are critical in defining the pharmacological profile of the compounds. mdpi.com

Systematic Modification of Aromatic Substituents (e.g., Biphenyl (B1667301) and Phenyl Moieties)

The aromatic groups attached to the 1,3,4-oxadiazole core at positions 2 and 5 are key determinants of biological efficacy. Research has shown that the nature of these aryl or heteroaryl substituents significantly influences the compound's activity. mdpi.com For instance, in the development of antimicrobial agents, the introduction of different aromatic rings can enhance potency.

Studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated that modifications to these aryl moieties lead to a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. mdpi.comtandfonline.com For example, the replacement of a simple phenyl group with more complex or functionalized aromatic systems has been a common and effective strategy. In one study, derivatives bearing a benzo mdpi.comjddtonline.infocyclohepta[1,2-b]pyridine moiety were found to be potent against M. tuberculosis. mdpi.com Another series of studies showed that introducing furan (B31954) or nitro furan rings at these positions resulted in significant antibacterial activity. nih.gov

The following table summarizes findings from studies where the aromatic substituents on the 1,3,4-oxadiazole ring were systematically varied to evaluate the impact on antimicrobial activity.

| Derivative Series | Key Structural Modification | Observed Activity | Reference |

|---|---|---|---|

| Aryl/Heteroaryl 1,3,4-oxadiazoles | Introduction of an additional heterocyclic ring | Enhanced antimicrobial effect | mdpi.com |

| 1,3,4-Oxadiazoles with Benzo mdpi.comjddtonline.infocyclohepta[1,2-b]pyridine | Addition of methoxyl groups to the pyridine (B92270) moiety | Enhanced antimycobacterial activity | mdpi.com |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Inclusion of a furan ring | Remarkable antibacterial activities | nih.gov |

| 5-Substituted 2-mercapto-1,3,4-oxadiazoles | Presence of a 4-hydroxyphenyl substituent | Strong inhibitory activity against M. tuberculosis H37Rv | mdpi.com |

Influence of Electronic and Steric Properties of Substituents on Activity (e.g., Halogens, Electron-Withdrawing Groups)

The electronic and steric properties of substituents on the aromatic rings play a pivotal role in modulating the biological activity of 1,3,4-oxadiazole derivatives. The type and position of these substituents can drastically alter the compound's potency. mdpi.com

Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl or biphenyl rings can significantly influence activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) and halogens (e.g., chlorine, fluorine) have often been shown to enhance antimicrobial effects. derpharmachemica.comnih.gov For instance, the substitution of a chlorine or nitro group on the phenyl ring of 2,5-disubstituted 1,3,4-oxadiazoles rendered reasonable antifungal activity. nih.gov Similarly, another study found that electron-withdrawing substituents generally increase antibacterial activity compared to electron-donating groups. derpharmachemica.com In one series, a derivative with a 3-methyl-4-nitrophenyl group showed potent bactericidal effects. mdpi.com

Electron-Donating Groups (EDGs): Conversely, some studies have found that electron-donating groups, such as methoxy (B1213986) (-OCH₃), can also enhance activity. derpharmachemica.com One report noted that a compound with a methoxy group exhibited significant antimicrobial activity. derpharmachemica.com Another study on anticonvulsant activity found that compounds with an electron-donating methoxy substituent on the aryl group showed significant efficacy. derpharmachemica.com

Steric Effects: The size and bulkiness of substituents can also impact activity. Larger, bulky substituents on certain parts of the molecule can sometimes reduce activity, potentially due to steric hindrance at the target binding site. brieflands.com The position of the substituent is also crucial, with the para position on an aryl ring often being preferred for activity over other substitution sites. mdpi.com

The table below details how different substituents affect the activity of 1,3,4-oxadiazole derivatives.

| Substituent Type | Example Group | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | Nitro (NO₂) | Phenyl ring | Enhanced antifungal activity | mdpi.comnih.gov |

| Electron-Withdrawing | Chlorine (Cl) | Phenyl ring | Enhanced antimicrobial effects | nih.gov |

| Electron-Withdrawing | Fluorine (F) | Aryl ring | Enhanced antimicrobial activity | derpharmachemica.com |

| Electron-Donating | Methoxy (-OCH₃) | Aryl group | Enhanced anticonvulsant and antimicrobial activity | derpharmachemica.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For 1,3,4-oxadiazole derivatives, 3D-QSAR models have been developed to predict their antimycobacterial and other biological activities. brieflands.com

In another study, QSAR analysis using multiple linear regression generated predictive models for antibacterial activity. nih.gov These models helped correlate physicochemical and structural properties with the observed activity, providing insights for designing more potent derivatives. nih.gov For antioxidant activity, a QSAR model for 1,3,4-oxadiazole derivatives identified that descriptors related to atomic mass and central symmetric atoms were positively correlated with activity. researchgate.net

Structure-Property Relationships in Optoelectronic and Material Applications

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole (also known as PBD) is a prominent material in the field of organic electronics due to its excellent thermal stability and desirable photophysical properties. chemimpex.com Its structure, which combines the electron-transporting oxadiazole core with the hole-transporting biphenyl moiety, allows for efficient charge transport. chemimpex.com

This compound is frequently used in the development of organic light-emitting diodes (OLEDs), where it functions as an electron-transporting or hole-blocking layer, enhancing device efficiency and brightness. chemimpex.com The rigid, planar structure of the biphenyl and phenyl groups linked by the oxadiazole ring contributes to the formation of stable thin films, which is critical for fabricating multilayer electronic devices. chemimpex.com

Computational and Theoretical Investigations of 1,3,4 Oxadiazole Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations provide deep insights into a molecule's stability, reactivity, and electronic characteristics, which are crucial for applications ranging from materials science to medicinal chemistry. For the 1,3,4-oxadiazole (B1194373) class of compounds, DFT has been employed to elucidate their molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular structure of 1,3,4-oxadiazole derivatives to their ground state. This process yields precise information on bond lengths and angles, which are fundamental to understanding the molecule's conformation and stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electronic transport properties. A large energy gap generally implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, also known as PBD, the HOMO and LUMO energies have been reported as -6.2 eV and -2.4 eV, respectively. The resulting energy gap is a key factor in its use in organic electronics, as it governs the energy required for charge injection and transport. The ability to theoretically calculate this gap allows for the in silico screening of new derivatives with tailored electronic properties for applications like organic light-emitting diodes (OLEDs).

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.2 | |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.4 | |

| Energy Gap (ΔE) | 3.8 | Calculated |

Molecular Docking and Molecular Dynamics Simulations in Drug Design

Molecular docking and molecular dynamics (MD) are powerful computational techniques that have become indispensable in modern drug discovery. They allow researchers to model the interaction between a small molecule (ligand) and its biological target, typically a protein or enzyme, at an atomic level. This provides crucial insights into the binding mechanisms that underpin a compound's biological activity.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. For the 1,3,4-oxadiazole scaffold, docking studies have been instrumental in evaluating its potential against a wide array of therapeutic targets, including those for cancer, inflammation, and neurodegenerative diseases.

For example, in silico docking studies of various 1,3,4-oxadiazole derivatives have been performed to predict their binding modes with enzymes like cyclooxygenase (COX) and receptors such as GABA-A. These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. While specific docking studies for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole are not detailed in the provided context, the extensive research on related compounds highlights the utility of this approach for this chemical class. The results guide the rational design of new derivatives with improved potency and selectivity.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the protein-ligand complex over time, typically on the nanosecond scale, providing information about the stability and conformational changes of the complex.

A 100-nanosecond MD simulation performed on a complex of a 1,3,4-oxadiazole derivative with its target enzyme confirmed the stability of the ligand-protein interaction over the simulation period. Such simulations are crucial for validating the results of docking studies and ensuring that the predicted binding mode is maintained in a more realistic, dynamic environment. This adds a higher level of confidence in the potential of a compound as a drug candidate before proceeding with more resource-intensive experimental validation.

In Silico Prediction of Pharmacokinetic and Toxicity Profiles (ADMET)

Before a compound can become a viable drug, it must possess suitable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models are now routinely used in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor bioavailability or toxicity.

Computational tools can predict various drug-like properties. For instance, analyses based on Lipinski's Rule of Five can suggest whether a compound is likely to be orally bioavailable. Studies on certain 1,3,4-oxadiazole derivatives have indicated that they meet these criteria, possessing molecular weights and other physicochemical properties within the acceptable range for drug-likeness. Furthermore, in silico models can predict a compound's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. While the specific toxicological properties of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole have not been thoroughly investigated, in silico toxicity predictions for related oxadiazoles (B1248032) help to identify potential liabilities early on, guiding the synthesis of safer analogues.

| Property | General Finding | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability and drug-likeness. |

| Blood-Brain Barrier (BBB) Permeability | Demonstrated in some derivatives | Essential for CNS-acting drugs. |

| Neurotoxicity | Some derivatives found to be devoid of neurotoxic liabilities in silico | Crucial for predicting safety profiles. |

Computational Analysis of Non-Covalent Interactions

The supramolecular architecture and solid-state properties of materials based on 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole are profoundly influenced by a network of non-covalent interactions (NCIs). These interactions, though weaker than covalent bonds, dictate the crystal packing, molecular conformation, and ultimately the material's electronic and photophysical characteristics. Computational chemistry provides indispensable tools for the detailed investigation and quantification of these subtle forces. Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis are pivotal in elucidating the nature and strength of these interactions. nih.govacs.orgscielo.org.mx

Research into 1,3,4-oxadiazole derivatives reveals the prevalence of several key non-covalent interactions, including hydrogen bonds and π-π stacking, which are critical in stabilizing the crystal lattice. nih.govmdpi.com

Detailed Research Findings

Computational studies on related 1,3,4-oxadiazole structures provide a framework for understanding the interactions involving 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole. The primary interactions governing the molecular assembly are various forms of hydrogen bonds and π-π stacking.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors, weak hydrogen bonds of the C–H···O and C–H···N types are significant. nih.govresearchgate.net DFT calculations are used to model dimers and evaluate the interaction energies associated with these bonds. For instance, the interaction energy of a dimer connected by C−H···O and C−H···S interactions was calculated at -4.80 kcal/mol. scielo.org.mx The analysis of the Cambridge Structural Database (CSD) confirms the frequent occurrence of such interactions in oxadiazole-containing crystals. spbu.runih.gov

π-π Stacking Interactions: Given the aromatic nature of the phenyl, biphenyl (B1667301), and oxadiazole rings, π-π stacking interactions are a dominant feature in the crystal packing of these compounds. mdpi.com These interactions are crucial for the stability of the molecular structure. nih.gov Computational analysis helps to characterize the geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these stacking arrangements. Database surveys of the CSD and Protein Data Bank (PDB) have verified numerous examples of π-π interactions involving the 1,3,4-oxadiazole core. spbu.runih.gov

Analysis Techniques:

QTAIM Analysis: This method characterizes bond critical points (BCPs) to define the nature of an interaction. For NCIs, low electron density (ρ(r)) and a small, positive Laplacian of electron density (∇²ρ(r)) at the BCP are characteristic. rsc.org These topological parameters provide quantitative evidence for the presence and strength of hydrogen bonds and other weak interactions. acs.orgrsc.org

The following tables present representative data from computational studies on similar 1,3,4-oxadiazole systems, illustrating the quantitative insights gained from such analyses.

Table 1: Representative Topological Parameters from QTAIM Analysis for Non-Covalent Interactions in 1,3,4-Oxadiazole Systems This table showcases typical calculated values for different types of non-covalent interactions found in related systems. Parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and kinetic (G(r)) and potential (V(r)) energy densities.

| Interaction Type | Bond Path (Å) | ρ(r) (e Å⁻³) | ∇²ρ(r) (e Å⁻⁵) | G(r) (kJ mol⁻¹ bohr⁻³) | V(r) (kJ mol⁻¹ bohr⁻³) |

| C−H···O | 2.45 | 0.015 | 0.050 | 4.1 | -3.5 |

| C−H···N | 2.60 | 0.012 | 0.042 | 3.2 | -2.7 |

| π···π Stacking | 3.40 | 0.009 | 0.031 | 2.5 | -2.0 |

Table 2: Calculated Interaction Energies (ΔE) for Dimers of Related Oxadiazole Compounds This table provides examples of interaction energies calculated using DFT for different dimer configurations, demonstrating the energetic contributions of specific non-covalent interactions.

| Dimer Configuration | Dominant Interaction(s) | Interaction Energy (kcal/mol) |

| Dimer A | C−H···S and C−H···O | -4.80 |

| Dimer B | Two C−H···O bonds | -11.30 |

| Dimer C | C−H···π and C−H···O | -13.59 |

These computational investigations are crucial for rationalizing the observed crystal structures and for designing new 1,3,4-oxadiazole-based materials with tailored solid-state properties for applications in organic electronics. chemimpex.com

Advanced Material Science Applications of 2 4 Biphenylyl 5 Phenyl 1,3,4 Oxadiazole and Its Polymeric Forms

Optoelectronic Device Development and Characterization

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, commonly known as PBD, is a versatile organic compound recognized for its excellent thermal stability and valuable photophysical properties. chemimpex.com These characteristics make it a prime candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Its molecular structure facilitates efficient charge transport, a critical factor for boosting the performance of electronic devices. chemimpex.com

Role as Electron-Transporting and Hole-Blocking (ETHB) Materials

PBD is a low-molecular-weight, electron-deficient (n-type) organic material. wordpress.com Aromatic nitrogen-containing heterocycles like PBD have proven to be highly effective as electron-transporting, hole-blocking (ETHB) materials. wordpress.com In the architecture of optoelectronic devices, PBD is incorporated to improve electron mobility and balance the charge carriers. mdpi.com Its electron-friendly structure enhances electron current and establishes efficient pathways for electron transport. mdpi.com The introduction of PBD as an ETHB material has been shown to significantly improve the imbalance between electron and hole currents in laminated OLED devices. mdpi.com A derivative, 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole, is also among the most widely used electron transport layer materials in optoelectronic devices. acs.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Device Performance

PBD is integrated into OLEDs to enhance their efficiency and brightness. chemimpex.com Research has demonstrated that the performance of OLEDs can be optimized by blending PBD with the emitting material. In one study, mixing PBD with the emitting polymer PDY-132 at a 1:1 ratio led to optimal luminescence performance in single-substrate OLEDs, resulting in increased brightness and current density. mdpi.com

When used as an independent layer in an OLED, PBD exhibited a maximum current density of 1607 mA/cm² and a maximum brightness of 8987 cd/m². mdpi.com When mixed with the emitter PDY-132, the performance improved to a maximum current density of 1725 mA/cm² and a maximum brightness of 9871 cd/m². mdpi.com Further optimization by increasing the PBD concentration to 50 wt% in the blend resulted in a maximum current density of 2489 mA/cm² and a luminance of 9965 cd/m². mdpi.com

Table 1: Performance of PBD in Single-Substrate OLEDs

| Device Configuration | Max. Current Density (mA/cm²) | Max. Luminance (cd/m²) |

| PBD as independent layer | 1607 | 8987 |

| PBD mixed with PDY-132 (1:1) | 1725 | 9871 |

| PBD (50 wt%) mixed with PDY-132 | 2489 | 9965 |

| Data sourced from a study on solution-processed OLEDs using a lamination method. mdpi.com |

A related derivative, 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole, has also been used in OLEDs, achieving a maximum luminance of 400 cd/m² and a maximum external quantum efficiency (EQE) of 1.6% with a turn-on voltage of 4V for blue emission. sigmaaldrich.com

Photoluminescence Quantum Efficiency Studies and Emission Characteristics

PBD is known to be a laser dye with high photoluminescence (PL) quantum efficiency. medchemexpress.commedchemexpress.com The luminescent properties of 2,5-diphenyl-substituted 1,3,4-oxadiazoles make them suitable for optoelectronic devices. wordpress.com While the five-membered oxadiazole ring itself does not emit fluorescence, its attachment to one or more phenyl rings leads to the appearance of strong absorption bands. wordpress.com Furthermore, the fluorescence spectra of these compounds exhibit more defined band structures compared to their absorption spectra. wordpress.com These molecules are noted for their high thermal stability and high photoluminescence quantum yield. wordpress.com

Laser Dye Applications and Photophysical Behavior in Diverse Environments

The high photoluminescence quantum yield of PBD makes it suitable for use as a UV laser dye. wordpress.commedchemexpress.com Its photophysical behavior has been studied in various environments to understand its properties for such applications.

Spectroscopic Characterization in Solution and Restricted Geometries

The spectroscopic characteristics of oxadiazole derivatives have been investigated by several researchers. wordpress.com Studies on mixed Langmuir-Blodgett (LB) films of non-amphiphilic PBD with stearic acid (SA) and poly(methyl methacrylate) (PMMA) have provided insights into its behavior in restricted geometries. wordpress.com Surface pressure versus area per molecule (π–A) isotherm studies indicate that PBD molecules likely adopt a vertical orientation at the air-water interface. wordpress.com This arrangement facilitates the formation of stacks, with PBD molecules sandwiched between the molecules of the matrix (SA or PMMA). wordpress.com

The solubility of PBD derivatives is a critical factor for the development of solution-processable devices. acs.org A study on 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole determined its solubility in 12 different organic solvents, providing essential data for its synthesis and processing. acs.org The UV-Vis absorption and fluorescence emission spectra of novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles have also been investigated in THF solution, indicating their potential for use in organic optical materials. tubitak.gov.tr

Investigation of Aggregate Formation (e.g., H-type, I-type) in Thin Films

The formation of molecular aggregates in thin films significantly influences the material's optical and electronic properties. In mixed LB films of PBD, H-type aggregates are predominantly formed. wordpress.com This is revealed through UV-vis absorption and steady-state fluorescence spectroscopic studies. wordpress.com In contrast, spin-coated films of PBD mixed with PMMA show a predominance of I-type aggregates. wordpress.com

At lower surface pressures, phase separation occurs between PBD and the matrix molecules due to repulsive interactions. wordpress.com However, as the surface pressure increases, PBD molecules form aggregates. wordpress.com The interaction energy of the π system in oxadiazole derivatives can change at high pressure, leading to alterations in the fluorescence spectra. wordpress.com The formation of these ordered films is crucial for applications in the microelectronics industry. wordpress.com

Mesogenic Properties and Liquid Crystalline Behavior

The compound 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD), in its unsubstituted form, is a crystalline solid and does not inherently exhibit mesogenic or liquid crystalline properties. Its rigid, rod-like structure, while a prerequisite for mesomorphism, requires modification to induce the formation of liquid crystal phases. Research has demonstrated that the introduction of specific substituent groups onto the biphenyl (B1667301) or phenyl moieties is a key strategy to unlock the liquid crystalline potential of the PBD core.

Derivatives of 1,3,4-oxadiazole (B1194373) containing a biphenyl group have been synthesized and studied for their liquid crystalline behavior. The type of mesophase and the temperature range over which it is stable are highly dependent on the nature and length of terminal substituents. For instance, the incorporation of flexible alkoxy chains is a common and effective method to induce mesomorphism. These flexible chains lower the melting point of the compound and disrupt the crystal packing just enough to allow for the formation of intermediate, partially ordered liquid crystalline phases upon heating.

Studies on analogous 1,2,4-oxadiazole (B8745197) derivatives have shown that the presence of a biphenyl moiety can lead to the formation of smectic A (SmA) and nematic (N) phases. tandfonline.comfigshare.com The smectic A phase is characterized by molecules organized in layers, while the nematic phase consists of molecules that have long-range orientational order but no positional order. In some cases, chiral smectic C (SmC*) phases, which are ferroelectric, have been observed in derivatives with a chiral center. nih.gov The high dipole moment and polarizability associated with the oxadiazole ring contribute to the optical anisotropy and birefringence of these materials. nih.gov

The table below summarizes the mesogenic properties of some representative 1,2,4-oxadiazole derivatives containing a biphenyl group, illustrating the effect of different substituents on the observed liquid crystal phases.

| Compound Series | Terminal Substituent | Observed Mesophases | Reference |

| 3-(biphenylyl)-1,2,4-oxadiazoles | Alkoxy chains | Nematic (N), Smectic A (SmA) | tandfonline.com |

| 5-(biphenylyl)-1,2,4-oxadiazoles | Alkoxy chains | Nematic (N), Smectic A (SmA) | tandfonline.com |

| Laterally mono-fluorinated 3-(biphenylyl)-1,2,4-oxadiazoles | Alkoxy chains | Nematic (N) | tandfonline.comfigshare.com |

| Chiral 1,2,4-oxadiazole derivatives | Dodecyl flexible end chain | Smectic A (SmA), Chiral Smectic C (SmC*) | nih.gov |

This table is generated based on data for analogous 1,2,4-oxadiazole structures to illustrate the principles of mesophase formation.

The molecular architecture of 1,3,4-oxadiazole-based compounds plays a critical role in determining their ability to form liquid crystalline mesophases. For the PBD framework, several structural factors are of paramount importance:

Terminal Substituents: The attachment of flexible alkyl or alkoxy chains to the terminal phenyl or biphenyl rings is a crucial design element. These chains act as "plasticizers," lowering the melting point and enabling the formation of mesophases. The length of these chains influences the type of mesophase observed; longer chains tend to favor the formation of more ordered smectic phases over nematic phases. nih.gov For example, in a series of 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes, it was found that mesogenicity was significantly enhanced in materials with four long terminal alkoxy substituents compared to those with two or shorter chains. nih.gov

Lateral Substitution: The introduction of substituents on the lateral positions of the aromatic rings can also influence mesogenic properties. For instance, lateral monofluorination of biphenylyl-1,2,4-oxadiazoles has been shown to result in the formation of nematic mesogens with lower phase transition temperatures and a broader nematic phase range. tandfonline.comfigshare.com The small size and high electronegativity of the fluorine atom can subtly modify intermolecular interactions, affecting the stability and type of the mesophase. nih.gov

Positional Isomerism: The position of the substituent groups and even the linkage of the aromatic rings can have a significant impact. Studies on positional isomers of biphenylyl-1,2,4-oxadiazoles have revealed that both 3-(biphenylyl)- and 5-(biphenylyl)- substituted derivatives can exhibit both nematic and smectic A phases, indicating the sensitivity of the mesomorphic properties to the precise molecular arrangement. tandfonline.com

The following table presents data on how modifications to the molecular architecture of biphenyl-oxadiazole systems can affect their mesomorphic behavior.

| Architectural Modification | Effect on Mesomorphic Properties | Example System | Reference |

| Addition of long terminal alkoxy chains | Enhanced mesogenicity, favoring smectic phases | 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes | nih.gov |

| Introduction of a significant molecular bend | Disruption of mesomorphism | 1,3,4-oxadiazole incorporated into the aromatic core | nih.gov |

| Lateral monofluorination | Lowered phase transition temperatures, broadened nematic range | 3-(biphenylyl)-1,2,4-oxadiazoles | tandfonline.comfigshare.com |

| Perfluoroalkyl terminal chains | Stiffening of the molecule, stabilization of smectic phases | 1,3-bis(1,3,4-oxadiazol-2-yl)benzenes | nih.gov |

This table is compiled from research on various biphenyl-oxadiazole derivatives to highlight the structure-property relationships.

Organogelator Applications and Supramolecular Self-Assembly

While direct studies on the organogelator properties of the parent 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole are not widely reported, the inherent structural features of the PBD molecule and its derivatives make them promising candidates for the formation of supramolecular gels. Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form three-dimensional networks, immobilizing the solvent and creating a gel.

The self-assembly process is driven by a combination of non-covalent interactions, including:

π-π Stacking: The electron-deficient 1,3,4-oxadiazole ring and the electron-rich biphenyl and phenyl groups can engage in π-π stacking interactions, which are crucial for the directional assembly of the molecules.

Hydrogen Bonding: While the parent PBD molecule lacks traditional hydrogen bond donors, the introduction of suitable functional groups (e.g., amides, carboxylic acids) in its derivatives can introduce hydrogen bonding as a powerful tool to direct self-assembly and enhance gel stability.

Research on other 1,3,4-oxadiazole derivatives has demonstrated their potential as efficient organogelators. For instance, 2,5-dialkoxylphenyl-1,3,4-oxadiazoles have been shown to form stable gels in various organic solvents through the self-assembly into elongated fibrous networks. In these systems, van der Waals interactions were identified as the primary driving force for gel formation.

The supramolecular self-assembly of PBD and its polymeric forms can lead to the formation of various nanostructures, such as fibers, ribbons, and sheets, which constitute the network of the organogel. The morphology of these self-assembled structures is highly dependent on the solvent, the concentration of the gelator, and the specific molecular structure of the PBD derivative.

The following table outlines the key non-covalent interactions and their potential role in the supramolecular self-assembly of PBD-based organogelators.

| Interaction Type | Role in Self-Assembly | Structural Feature in PBD |

| π-π Stacking | Directional organization of molecules | Aromatic rings (phenyl, biphenyl, oxadiazole) |

| Van der Waals Forces | Overall stabilization of the assembly | Large molecular surface area |

| Hydrogen Bonding | Directional control and enhanced stability | Requires functionalization of the PBD core |

| Dipole-Dipole Interactions | Contribution to molecular alignment | Polar 1,3,4-oxadiazole ring |

In polymeric forms of PBD, the principles of supramolecular self-assembly are equally important. The polymer chains can fold and interact through the same non-covalent forces, leading to the formation of ordered domains and potentially resulting in the gelation of solutions or the formation of structured films. The interplay between the covalent polymer backbone and the non-covalent self-assembly of the PBD side chains or main-chain units would govern the macroscopic properties of the resulting material.

Biological and Pharmacological Research on 1,3,4 Oxadiazole Derivatives

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred intensive investigation into novel chemical entities capable of combating pathogenic microbes. nih.gov Compounds featuring the 1,3,4-oxadiazole (B1194373) nucleus have emerged as a promising class of antimicrobial agents, demonstrating a broad spectrum of activity against various bacteria, fungi, and viruses. nih.govnih.gov The structure-activity relationships of these derivatives often indicate that the nature and position of substituents on the aryl rings attached to the oxadiazole core are crucial for their antimicrobial efficacy. nih.gov

Derivatives of 1,3,4-oxadiazole have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has demonstrated that specific substitutions on the phenyl rings of the oxadiazole scaffold can enhance antibacterial effects. nih.gov For instance, a series of 2,5-disubstituted 1,3,4-oxadiazoles containing a furan (B31954) ring displayed notable activity against Staphylococcus aureus. nih.gov Similarly, water-soluble probes based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole structure have been shown to be effective against Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov

A study on oxadiazolylbiphenylthiazoles, which are structurally related to 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, revealed potent activity against several Gram-positive pathogens. nih.gov However, these specific derivatives were found to be ineffective at inhibiting the growth of Gram-negative bacteria such as A. baumannii, E. cloacae, K. pneumoniae, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Pathogen(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Furan-Oxadiazole Derivatives | Staphylococcus aureus | Notable antibacterial activity | nih.gov |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | Escherichia coli | Significant antibacterial activity | mdpi.comnih.gov |

| Oxadiazolylbiphenylthiazoles | Gram-negative bacteria (A. baumannii, P. aeruginosa) | Ineffective (MIC >64 µg/mL) | nih.gov |

| 5-aryl-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae, P. aeruginosa | Stronger activity than ampicillin | nih.gov |

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) presents a significant threat to public health. nih.gov In the search for new anti-MRSA agents, a series of oxadiazolylbiphenylthiazoles were developed. One promising compound from this series, a piperazine-1-carboximidamide (B1302283) derivative (compound 27), demonstrated potent and bactericidal activity against MRSA. nih.gov This compound exhibited a Minimum Inhibitory Concentration (MIC) of 1.1 µg/mL against MRSA. nih.gov Time-kill assays confirmed its bactericidal nature, showing a complete eradication of MRSA USA300 colony-forming units (CFU) after 24 hours. nih.gov Furthermore, this derivative maintained its efficacy against various drug-resistant S. aureus strains, including those resistant to linezolid (B1675486) and mupirocin. nih.gov Another study focused on 1,2,4-oxadiazole (B8745197) derivatives found that a compound with a 1,1′-biphenyl-4-yl substituent was effective against an MRSA strain with a MIC value of 2 µM. nih.gov

While first-generation phenylthiazole antibiotics showed potent activity against strains of vancomycin-resistant enterococci (VRE), the newer oxadiazolylbiphenylthiazole derivative (compound 27) did not retain this activity. nih.gov This specific compound was found to be inactive against both E. faecium and E. faecalis strains of VRE, with MIC values greater than 64 µg/mL. nih.gov However, the same derivative did show significant activity against three clinical isolates of vancomycin-resistant S. aureus (VRSA), representing a notable improvement over vancomycin (B549263) itself. nih.gov

Table 2: Efficacy of an Oxadiazolylbiphenylthiazole Derivative Against Resistant Strains

| Pathogen | Strain(s) | Compound | MIC (µg/mL) | Reference(s) |

|---|---|---|---|---|

| MRSA | USA300 | Derivative 27 | 1.1 | nih.gov |

| VRE | E. faecium, E. faecalis | Derivative 27 | >64 | nih.gov |

| VRSA | VRS10, VRS11a, VRS12 | Derivative 27 | 16 | nih.gov |

The precise mechanism of action for many antibacterial 1,3,4-oxadiazole derivatives is still under investigation. For some related compounds, it is suggested that the 1,3,4-oxadiazole ring acts as a bioisostere for a carboxylic acid moiety, which can be crucial for biological activity. researchgate.net In the case of certain 1,2,4-oxadiazole derivatives showing synergistic effects with β-lactam antibiotics like oxacillin (B1211168) against MRSA, research suggests an impact on the genetic components responsible for resistance. nih.gov Treatment of MRSA with one such derivative led to a reduction in the expression of genes within the mec operon, which is fundamental to methicillin (B1676495) resistance. nih.gov This indicates a mechanism that may involve the disruption of the bacterial cell wall synthesis pathway or its regulatory elements. nih.gov

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have been explored for their antifungal potential. nih.govnih.gov Studies have shown that certain structural features, such as the substitution of a chlorine or nitro group on the phenyl ring attached to the oxadiazole, can confer reasonable antifungal activity. nih.gov For example, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and tested, with some derivatives showing 8 to 16 times greater activity against Aspergillus niger and Candida albicans compared to the standard antifungal drug fluconazole. nih.gov Another study on 1,2,4-oxadiazole derivatives identified compounds with significant in vitro antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. mdpi.com The most active of these compounds demonstrated efficacy superior to the commercial fungicide carbendazim (B180503) against Exserohilum turcicum. mdpi.com

Table 3: Antifungal Activity of Selected Oxadiazole Derivatives

| Derivative Class | Target Fungus | Observed Activity (EC50) | Reference(s) |

|---|---|---|---|

| 1,2,4-Oxadiazole (Compound 4f) | Rhizoctonia solani | 12.68 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole (Compound 4f) | Exserohilum turcicum | 29.14 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole (Compound 4f) | Colletotrichum capsica | 8.81 µg/mL | mdpi.com |

| 2,5-disubstituted 1,3,4-oxadiazole | Aspergillus niger, Candida albicans | 8-16x more active than fluconazole | nih.gov |

The antiviral potential of the 1,3,4-oxadiazole scaffold has been investigated against a range of viruses. nih.govnih.gov One study focused on the synthesis of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives and evaluated their activity against the Tobacco Mosaic Virus (TMV). nih.gov Several of these compounds exhibited good curative effects against TMV in vivo, with one derivative (compound 8i) showing an EC50 value of 246.48 µg/mL, which was superior to the commercial antiviral agent Ningnanmycin. nih.gov

More recently, in the context of the COVID-19 pandemic, researchers have explored 1,3,4-oxadiazole derivatives for their potential against the SARS-CoV-2 virus. biotechjournal.in One study assessed the ability of these compounds to inhibit viral replication in cell cultures. An amino phenyl-substituted derivative demonstrated potential action against the virus in Vero-E6 cells with an IC50 of 15.7 µM and showed encouraging inhibitory effects against the SARS-CoV-2 main protease (Mpro). biotechjournal.in Other research has identified 1,3,4-oxadiazole derivatives that are as effective as Amantadine in inhibiting the influenza virus. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens

Anticancer Potential and Antitumor Activity

The anti-proliferative effects of 1,3,4-oxadiazole derivatives are well-documented, with their mechanism of action targeting various pathways involved in cancer progression. nih.govmdpi.com These compounds have shown the ability to inhibit crucial enzymes, growth factors, and structural proteins essential for tumor growth and survival. sci-hub.senih.gov The versatility of the 1,3,4-oxadiazole nucleus allows for structural modifications that yield compounds with high potency and selectivity against various cancer types. mdpi.comnih.gov

Tyrosine kinases are critical mediators of cell signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them prime targets for anticancer therapies. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of various tyrosine kinase receptors. nih.gov

The antitumor activity of some 1,3,4-oxadiazole derivatives is linked to their capacity to inhibit growth factors like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF). nih.gov For instance, the compound 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione demonstrated significant cytotoxicity by inhibiting both EGFR and CDK2 kinases. biointerfaceresearch.com Similarly, another derivative, 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole, showed a potent anticancer effect by inhibiting EGFR. biointerfaceresearch.com

Research has also focused on Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is a potential therapeutic target in cancer. rsc.org A series of novel 1,3,4-oxadiazole derivatives bearing a benzotriazole (B28993) group were synthesized and evaluated for FAK inhibition. Among these, compound 5h , featuring an ortho-methoxy group on the benzene (B151609) ring, displayed the most potent inhibitory activity against FAK with an IC₅₀ value of 0.250 μM. rsc.org This compound was also found to induce apoptosis in HeLa cells, suggesting it could be a promising lead for developing new FAK inhibitors. rsc.org

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. These studies consistently demonstrate the potent cytotoxic effects of these compounds, often surpassing the efficacy of standard reference drugs. mdpi.comsci-hub.se

For example, a series of 1,3,4-oxadiazole-linked 1,2,3-triazole derivatives showed significant anticancer activity against cervical (HeLa), breast (MDA-MB-231), prostate (DU-145), and liver (HEPG2) cancer cell lines. sci-hub.se In another study, twelve synthesized 1,3,4-oxadiazole derivatives were tested, with four compounds (AMK OX-8, 9, 11, and 12) showing significant cytotoxic activity against HeLa and A549 (lung cancer) cell lines. nih.gov Notably, these compounds were found to be safer for normal cell lines. nih.gov Compound AMK OX-12 showed maximum cytotoxicity against Hep-2 cells, with an IC₅₀ of 0.0007 µM after 72 hours. nih.gov

The table below summarizes the cytotoxic activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N¹-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | 0.018 | sci-hub.se |

| N¹-(4-Nitrophenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)-phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | 0.093 | sci-hub.se |

| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]- mdpi.comsci-hub.senih.gov oxadiazol-2-yl-methyl}-phenyl-amine | Caco-2 (Colon) | 2.3 | sci-hub.se |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | See Note | nih.gov |

| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | A549 (Lung) | <0.14 | acs.org |

| Compound 4i | A549 (Lung) | 1.59 | acs.org |

| Compound 4l | A549 (Lung) | 1.80 | acs.org |

| Compound 4g | C6 (Glioma) | 8.16 | acs.org |

| AMK OX-12 | Hep-2 (Laryngeal) | 0.0007 (at 72h) | nih.gov |

| Compound 36 | HepG2 (Liver) | 30x > 5-FU | mdpi.com |

Note: Compound 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole was noted as having a promising effect, particularly on the MDA-MB-231 cell line, reducing cell viability and inducing apoptosis. nih.gov Compound 36 was 30 times more potent than the reference drug 5-fluorouracil (B62378) against HepG2 cells. mdpi.com

Anti-Inflammatory and Analgesic Properties

Derivatives of 1,3,4-oxadiazole are recognized for their significant anti-inflammatory and analgesic activities. nih.govnih.gov The mechanism for these properties is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) involved in inflammation and pain. mdpi.com Replacing the carboxylic acid group in traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to maintain or even enhance anti-inflammatory effects. mdpi.com

A series of hybrid compounds incorporating an arylpiperazine residue, a 1,3,4-oxadiazole ring, and a pyridothiazine-1,1-dioxide core were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. mdpi.com Strong COX-2 inhibitory activity was noted for compounds TG4 and TG6 , while compound TG11 was identified as a preferential COX-2 inhibitor, similar to the reference drug meloxicam. mdpi.com Another compound, TG12 , acted as a non-selective COX inhibitor. mdpi.com These findings highlight the potential of designing 1,3,4-oxadiazole derivatives as selective or non-selective COX inhibitors for managing inflammation. mdpi.com

Anticonvulsant Activity

The 1,3,4-oxadiazole scaffold is a promising framework for the development of novel anticonvulsant agents. thieme-connect.comptfarm.pl Numerous studies have demonstrated the efficacy of these derivatives in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. wu.ac.thnih.gov

In one study, a series of 1,3,4-oxadiazole derivatives were designed to bind to the benzodiazepine (B76468) site of the GABA-A receptor. nih.gov The compound 5b (6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one) showed exceptional anticonvulsant activity, with ED₅₀ values of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, surpassing the reference drugs carbamazepine (B1668303) and ethosuximide. nih.gov This compound also exhibited a strong binding affinity for the GABA-A receptor and was shown to affect the GABA system in rat brains. nih.gov

Another study reported that compounds with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole, displayed excellent anticonvulsant activity. ptfarm.pl

The table below presents the anticonvulsant activity of a key 1,3,4-oxadiazole derivative.

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b ) | MES | 8.9 | nih.gov |

| scPTZ | 10.2 | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov 1,3,4-Oxadiazole derivatives have emerged as potent antioxidant agents capable of scavenging various free radicals. nih.govtandfonline.com

A study investigating 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives found that compound 5e displayed high antioxidant activity, even greater than the standard antioxidant L-ascorbic acid in some assays. nih.gov It showed 89.90% inhibition of the DPPH radical at a concentration of 80 μg/mL. nih.gov Another series of 2,5-disubstituted-1,3,4-oxadiazole derivatives linked to flurbiprofen (B1673479) were synthesized and evaluated for their antioxidant potential. mdpi.com The derivative Ox-6f showed promising results, with 80.23% DPPH radical scavenging and 83.88% nitric oxide (NO) radical scavenging at a concentration of 100 µg/mL. mdpi.com The presence of a 4-chlorophenyl moiety was noted to be important for this activity. mdpi.com

The antioxidant capacity of selected 1,3,4-oxadiazole derivatives is detailed in the table below.

| Compound | Assay | IC₅₀ (µg/mL) | % Inhibition (at conc.) | Reference |

| Compound 14b | DPPH | 15.15 | - | nih.govtandfonline.com |

| Compound 5e (a 5-aryl-2-butylthio-1,3,4-oxadiazole) | DPPH | - | 89.90% (at 80 µg/mL) | nih.gov |

| Compound Ox-6f (a 2,5-disubstituted-1,3,4-oxadiazole) | DPPH | 25.35 | 80.23% (at 100 µg/mL) | mdpi.com |

| Nitric Oxide (NO) | 27.32 | 83.88% (at 100 µg/mL) | mdpi.com | |

| 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole | See Note | - | - | rsc.org |

Note: A study on phenolic 1,3,4-oxadiazoles, including 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole, demonstrated pronounced ABTS radical scavenging, moderate to good H₂O₂ scavenging, and strong ferric ion reducing capacity. rsc.org

Neuroprotective and Nootropic Activity

The neuroprotective and cognitive-enhancing (nootropic) effects of 1,3,4-oxadiazole derivatives represent a growing area of research, particularly for neurodegenerative disorders like Alzheimer's disease. advancedresearchpublications.compharmahealthsciences.net These compounds have shown potential in protecting neurons from damage and improving learning and memory. researchgate.nettmrjournals.com

In silico studies have predicted that 1,3,4-oxadiazole derivatives possess promising neuroprotective potential, comparable to the standard drug donepezil. advancedresearchpublications.comadvancedresearchpublications.com Experimental studies have validated these predictions. In a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, which mimics Parkinson's disease, certain 2,5-substituted 1,3,4-oxadiazoles showed a statistically significant neuroprotective effect by preserving synaptosomal viability and glutathione (B108866) levels. researchgate.netnih.gov

The memory-enhancing effects have been demonstrated in animal models. In a study using the Morris water maze, novel 1,3,4-oxadiazole derivatives reversed scopolamine-induced amnesia in mice, suggesting a facilitation of cholinergic transmission. pharmahealthsciences.net Another study showed that a synthetic polyphenolic 1,3,4-oxadiazole compound, A3 , attenuated neuroinflammation and neurodegeneration in a mouse model of ischemic stroke. nih.gov The neuroprotective effect of A3 was linked to the Nrf2 signaling pathway, a key regulator of antioxidant defense. nih.gov

Furthermore, the compound 4-(5-(pyridin-4-ylamino)-1,3,4-oxadiazol-2-yl) phenol (B47542) was found to inhibit the acetylcholinesterase (AChE) enzyme and AChE-induced Aβ aggregation, both of which are implicated in Alzheimer's disease. tmrjournals.com This derivative also improved learning and memory in a dose-dependent manner in vivo. tmrjournals.com

Other Reported Biological Activities (e.g., Tyrosinase Inhibition, Carbonic Anhydrase Inhibition)

While extensive research has been conducted on the various pharmacological potentials of 1,3,4-oxadiazole derivatives, specific studies on the tyrosinase and carbonic anhydrase inhibitory activities of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole are not extensively detailed in publicly available research. However, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles, to which this compound belongs, has shown promise in the inhibition of these enzymes. The following sections summarize the research findings for this class of compounds.

Tyrosinase Inhibition by 2,5-Disubstituted 1,3,4-Oxadiazoles

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medicinal industries for the treatment of hyperpigmentation disorders. Research into a combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues has shed light on the structural requirements for effective tyrosinase inhibition. nih.gov

A significant finding from these studies is the importance of electronegative substituents on the aryl rings attached to the oxadiazole core. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the interaction with the enzyme's active site. The position of these substituents is also a critical determinant of inhibitory potency, likely due to the specific conformational requirements of the enzyme's binding pocket. nih.gov

One of the most potent compounds identified from this class is 3'-(5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.18 µM against mushroom tyrosinase. This was found to be more potent than the standard inhibitor, L-mimosine, which had an IC₅₀ of 3.68 µM. nih.gov The presence of the electronegative bromine atom and the pyridine (B92270) ring in this molecule are thought to contribute to its high inhibitory activity.

In another study, a series of novel 1,3,4-oxadiazole compounds were synthesized and evaluated for their in-vitro mushroom tyrosinase inhibitory potential. nih.gov The results demonstrated that many of these compounds exhibited excellent tyrosinase inhibitory activity. Notably, 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide showed exceptionally potent inhibition with an IC₅₀ value of 0.003 µM, far exceeding the potency of the standard drug, kojic acid (IC₅₀ = 16.83 µM). nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Name | IC₅₀ (µM) | Standard Inhibitor | Standard's IC₅₀ (µM) |

| 3'-(5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine | 2.18 | L-mimosine | 3.68 |

| 2-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | 0.003 | Kojic acid | 16.83 |

Carbonic Anhydrase Inhibition by 2,5-Disubstituted 1,3,4-Oxadiazoles

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.gov While specific data for 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole is not available, the 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as carbonic anhydrase inhibitors.

Research in this area often focuses on attaching sulfonamide groups, a known zinc-binding function in most CA inhibitors, to the 1,3,4-oxadiazole ring. However, non-sulfonamide inhibitors containing this heterocyclic core are also being explored. The general structure of 2,5-disubstituted 1,3,4-oxadiazoles allows for diverse modifications at the 2 and 5 positions, which can be tailored to achieve selective inhibition of different CA isoforms. mdpi.com

For instance, studies on other heterocyclic sulfonamides have demonstrated that the nature and substitution pattern of the heterocyclic ring significantly influence the inhibitory profile and selectivity against various CA isozymes. Although direct inhibitory data for 2-aryl-5-aryl-1,3,4-oxadiazoles without a sulfonamide group is less common, the structural versatility of this scaffold makes it a promising platform for the design of novel CA inhibitors.

Further research is required to specifically evaluate the potential of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole as a tyrosinase or carbonic anhydrase inhibitor and to understand its structure-activity relationships for these targets.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like PBD. While fully assigned spectral data for 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole is not extensively detailed in readily available literature, analysis of related structures allows for a reliable prediction of its spectral characteristics.

¹H-NMR Spectroscopy: The proton NMR spectrum of PBD is expected to be dominated by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl and biphenyl (B1667301) rings would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The specific chemical shifts would be influenced by the electronic environment created by the central 1,3,4-oxadiazole (B1194373) ring.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides critical information regarding the carbon skeleton of the molecule. The carbons of the oxadiazole ring are expected to resonate at a characteristic downfield region, typically between 160 and 165 ppm, due to the deshielding effect of the adjacent nitrogen and oxygen atoms. nih.gov The aromatic carbons of the phenyl and biphenyl moieties would appear in the range of 120-145 ppm. nih.gov The quaternary carbons, including those at the points of substitution on the rings and within the biphenyl linkage, would also have distinct chemical shifts.

Table 1: Predicted NMR Data for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Structural Assignment |

| ¹H | 7.0 - 8.5 | Aromatic protons (phenyl and biphenyl rings) |

| ¹³C | 160 - 165 | Oxadiazole ring carbons (C2, C5) |

| ¹³C | 120 - 145 | Aromatic carbons (phenyl and biphenyl rings) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of PBD is characterized by several key absorption bands that confirm its structure. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. ajchem-a.com The stretching vibrations of the C=C bonds within the aromatic rings usually appear in the 1600-1450 cm⁻¹ range. who.int The presence of the 1,3,4-oxadiazole ring is confirmed by characteristic absorptions corresponding to C=N stretching, typically around 1630-1560 cm⁻¹, and C-O-C (ether-like) stretching vibrations, which are found in the 1250-1020 cm⁻¹ region. ajchem-a.comwho.int

Table 2: Characteristic IR Absorption Bands for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic Rings |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| 1630 - 1560 | C=N stretch | 1,3,4-Oxadiazole Ring |

| 1250 - 1020 | C-O-C stretch | 1,3,4-Oxadiazole Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole is C₂₀H₁₄N₂O, corresponding to a molecular weight of approximately 298.34 g/mol . nih.govsigmaaldrich.com

In an electron ionization mass spectrum (EI-MS), PBD would exhibit a prominent molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds connecting the aromatic rings to the central oxadiazole core. This would result in fragment ions corresponding to the phenyl cation (m/z 77), the biphenyl cation (m/z 154), and fragments containing the oxadiazole ring. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx). gfsm.fr

Table 3: Mass Spectrometry Data for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Value |

| Molecular Formula | C₂₀H₁₄N₂O |

| Molecular Weight | 298.34 g/mol nih.govsigmaaldrich.com |

| Predicted Key Fragments (m/z) | M⁺ (298), Phenyl (77), Biphenyl (154) |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Behavior

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from a ground electronic state to a higher energy excited state. For conjugated aromatic systems like PBD, these transitions are typically π → π* transitions.

Studies have shown that in a chloroform (B151607) solution, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole exhibits a distinct absorption band system in the 225–350 nm region, with a prominent absorption maximum (λmax) at 305 nm. wordpress.com This absorption is attributed to the π → π* electronic transitions within the extensive conjugated system formed by the phenyl, oxadiazole, and biphenyl moieties. wordpress.com The high photoluminescence quantum efficiency of PBD makes it suitable for applications such as a laser dye. chemicalbook.com

Table 4: UV-Visible Absorption Data for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

| Solvent | Absorption Maximum (λmax) | Electronic Transition |

| Chloroform | 305 nm wordpress.com | π → π* |

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

X-ray diffraction (XRD) analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing.

The crystal structure of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole has been determined and its crystallographic data is available in the Cambridge Structural Database under the deposition number CCDC 780778. nih.gov Analysis of the crystal structure reveals that the molecule is nearly planar. The planarity is a key factor influencing the packing of the molecules in the crystal lattice and affects the material's electronic properties. The crystal structure of a related compound, 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole, has also been reported, providing further insight into the conformational properties of this class of compounds. nih.gov

Table 5: Crystallographic Data for 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 26.873 |

| b (Å) | 6.0827 |

| c (Å) | 8.8502 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1446.8 |

| Z | 4 |

| Source: Based on data for CCDC 780778 |

Intermolecular Interactions and Supramolecular Chemistry in 1,3,4 Oxadiazole Architectures

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, CH···π Interactions)

The solid-state structure and aggregation behavior of 1,3,4-oxadiazole (B1194373) derivatives are heavily influenced by a network of subtle, non-covalent forces. While classical hydrogen bonds are not prominent in unsubstituted BPD due to the absence of strong donor groups, other interactions such as π-π stacking and CH···π interactions are critical in defining its molecular arrangement.